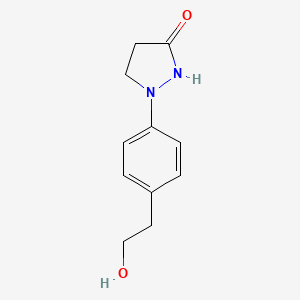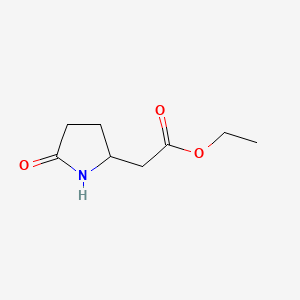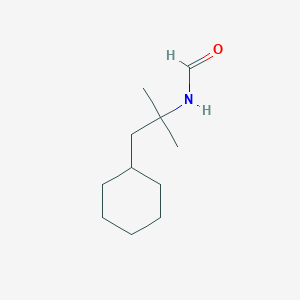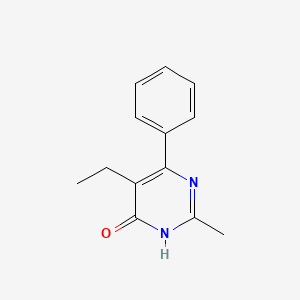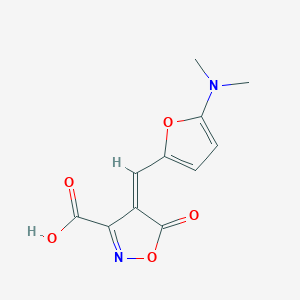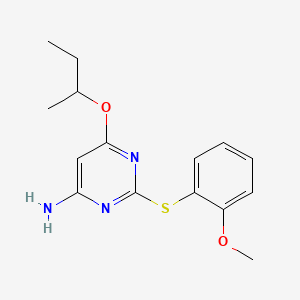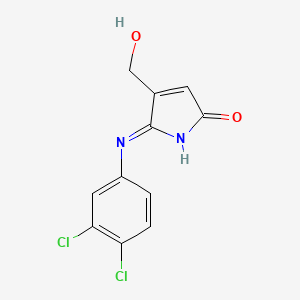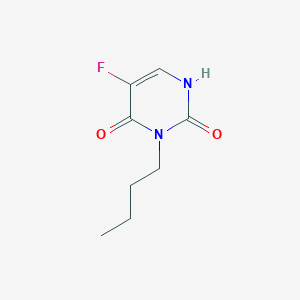
Acetamide, N-hydroxy-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE can be achieved through several methods. One common approach involves the treatment of glycine ethyl ester hydrochloride with hydroxylamine . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE.
Applications De Recherche Scientifique
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: It serves as an intermediate in the study of enzyme inhibitors and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE: is similar to other hydroxamic acids such as acetohydroxamic acid and benzohydroxamic acid.
N-Methylacetamide: Another related compound with similar structural features.
Uniqueness
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety allows it to participate in unique reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
119280-41-0 |
|---|---|
Formule moléculaire |
C3H8N2O2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
N-hydroxy-2-(methylamino)acetamide |
InChI |
InChI=1S/C3H8N2O2/c1-4-2-3(6)5-7/h4,7H,2H2,1H3,(H,5,6) |
Clé InChI |
RADJGGDAWUGNAJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
